2-n-Pentyl-5-cyclopentylcyclopentanone
Description
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Structure
3D Structure
Properties
CAS No. |
496923-10-5 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-cyclopentyl-5-pentylcyclopentan-1-one |
InChI |
InChI=1S/C15H26O/c1-2-3-4-9-13-10-11-14(15(13)16)12-7-5-6-8-12/h12-14H,2-11H2,1H3 |
InChI Key |
WZNNZIAZTJFUDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(C1=O)C2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 N Pentyl 5 Cyclopentylcyclopentanone
Retrosynthetic Analysis of the 2-n-Pentyl-5-cyclopentylcyclopentanone Skeleton
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. fiveable.meyoutube.comyoutube.com
Key Disconnections and Strategic Considerations for Stereochemical Control
The primary structural feature of the target molecule is the 1,3-disubstituted cyclopentanone (B42830) ring. A logical retrosynthetic approach involves disconnecting the bonds that form the five-membered ring. The most common and effective strategy for the formation of cyclopentanone rings is through intramolecular cyclization reactions.
A primary disconnection can be made across the C2-C3 and C4-C5 bonds of the cyclopentanone ring, which points towards an intramolecular reaction of a dicarbonyl compound. Specifically, an intramolecular aldol (B89426) condensation of a 1,5-dicarbonyl compound is a powerful method for constructing five-membered rings. libretexts.orglibretexts.org This leads to the precursor, a 1,5-diketone, where the pentyl and cyclopentyl groups are already attached to the carbon chain.
Another key disconnection strategy involves the carbon-carbon bonds adjacent to the carbonyl group (C2-n-pentyl and C5-cyclopentyl). This approach suggests a sequential alkylation of a cyclopentanone enolate. However, controlling the regioselectivity and stereoselectivity of introducing two different alkyl groups can be challenging. The order of introduction of the alkyl groups and the choice of electrophiles and reaction conditions are critical for success.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Strategy | Precursor Type | Key Reaction in Forward Synthesis |
| Intramolecular Cyclization | Acyclic 1,5-dicarbonyl compound | Intramolecular Aldol Condensation |
| Sequential Alkylation | Cyclopentanone | Enolate alkylation |
For stereochemical control, the relationship between the n-pentyl and cyclopentyl groups (cis or trans) is crucial. In the context of an intramolecular aldol condensation, the stereochemistry can be influenced by the geometry of the enolate formed and the steric interactions in the transition state of the cyclization. For sequential alkylation, the stereochemical outcome is determined by the direction of approach of the second electrophile to the intermediate enolate, which can be influenced by the existing substituent.
Analysis of Potential Chirality Induction Points in Retrosynthetic Pathways
The target molecule, this compound, possesses two stereocenters at the C2 and C5 positions. Therefore, the synthesis can potentially yield a mixture of diastereomers (cis and trans) and enantiomers. Introducing chirality in a controlled manner is a significant challenge.
Potential chirality induction points in the retrosynthetic pathways include:
Asymmetric Aldol Condensation: Utilizing a chiral auxiliary or a chiral catalyst during the intramolecular aldol condensation can favor the formation of one enantiomer over the others. nih.govacs.orgacs.orgresearchgate.net
Chiral Starting Materials: Employing a starting material that already possesses the desired chirality which is then carried through the synthetic sequence.
Asymmetric Alkylation: Using a chiral base or a chiral ligand to deprotonate the cyclopentanone precursor asymmetrically, followed by alkylation, can introduce a stereocenter with high enantiomeric excess.
Direct Synthesis Routes for this compound
Based on the retrosynthetic analysis, the most practical forward synthesis would likely involve the construction of the cyclopentanone ring through a cyclization reaction.
Cyclization Reactions in the Formation of the Cyclopentanone Ring
The formation of the five-membered ring is the cornerstone of the synthesis of this compound. Intramolecular reactions are generally favored for the formation of five- and six-membered rings due to favorable thermodynamics and kinetics. libretexts.orglibretexts.org
The intramolecular aldol condensation is a robust method for the synthesis of cyclic α,β-unsaturated ketones, which can then be reduced to the corresponding saturated ketones. jove.comorganicchemistrytutor.com The reaction proceeds by treating a dicarbonyl compound with a base or acid to induce cyclization. jove.com
For the synthesis of this compound, the required precursor would be a 1,5-diketone. The reaction would proceed as follows:
Formation of the Enolate: A base abstracts an α-proton from one of the carbonyl groups to form an enolate.
Intramolecular Attack: The enolate attacks the other carbonyl group within the same molecule.
Cyclization and Dehydration: The initial aldol addition product is a β-hydroxy ketone, which readily dehydrates under the reaction conditions to form a more stable α,β-unsaturated cyclopentenone.
Reduction: The resulting 2-n-pentyl-5-cyclopentylcyclopent-2-en-1-one is then hydrogenated to yield the final saturated cyclopentanone.
The stability of five-membered rings makes this cyclization highly favorable over the formation of a strained three-membered ring that could result from an alternative enolization. libretexts.org
Table 2: Hypothetical Intramolecular Aldol Condensation for this compound
| Step | Reactant(s) | Reagents/Conditions | Intermediate/Product |
| 1 | Acyclic 1,5-diketone | Base (e.g., NaOH, KOH) or Acid | Enolate |
| 2 | Enolate | Intramolecular | β-hydroxy ketone |
| 3 | β-hydroxy ketone | Heat | α,β-unsaturated cyclopentenone |
| 4 | α,β-unsaturated cyclopentenone | H₂, Pd/C | This compound |
The Nazarov cyclization is another powerful tool for the synthesis of cyclopentenones, which are precursors to cyclopentanones. wikipedia.orgorganic-chemistry.orgthermofisher.com This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgnih.gov
To apply this to the synthesis of this compound, a divinyl ketone precursor bearing the appropriate pentyl and cyclopentyl substituents would be required. The key steps are:
Activation: A Lewis acid or protic acid activates the divinyl ketone. organic-chemistry.org
Electrocyclization: The activated species undergoes a 4π conrotatory electrocyclization to form an oxyallyl cation intermediate.
Elimination: Elimination of a proton from the intermediate, followed by tautomerization, yields the cyclopentenone product.
Reduction: Subsequent hydrogenation of the cyclopentenone affords the target saturated cyclopentanone.
Modern variants of the Nazarov cyclization allow for milder reaction conditions and greater control over stereochemistry. organic-chemistry.orgorganic-chemistry.org Asymmetric induction can be achieved using chiral Lewis acids, which can control the direction of the conrotatory closure. nih.govacs.orgresearchgate.netorganic-chemistry.org
Table 3: Hypothetical Nazarov Cyclization for this compound
| Step | Reactant(s) | Reagents/Conditions | Intermediate/Product |
| 1 | Substituted divinyl ketone | Lewis Acid (e.g., FeCl₃, BF₃·OEt₂) or Protic Acid | Pentadienyl cation |
| 2 | Pentadienyl cation | Electrocyclization | Oxyallyl cation |
| 3 | Oxyallyl cation | Elimination/Tautomerization | α,β-unsaturated cyclopentenone |
| 4 | α,β-unsaturated cyclopentenone | H₂, Pd/C | This compound |
Other Ring-Forming Methodologies (e.g., Pauson-Khand type reactions)
The Pauson-Khand reaction is a powerful organometallic transformation that constructs a cyclopentenone ring from an alkene, an alkyne, and carbon monoxide in a formal [2+2+1] cycloaddition. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction can be employed to build the core structure of the target molecule, which can then be hydrogenated to yield the saturated cyclopentanone.
For the synthesis of a precursor to this compound, the reaction would likely involve the cycloaddition of 1-heptyne (B1330384) (providing the n-pentyl group) and cyclopentylethylene (providing the cyclopentyl group) in the presence of a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈), which also serves as the carbon monoxide source. libretexts.org
The reaction mechanism is generally understood to proceed through the formation of a stable alkyne-cobalt complex, followed by coordination of the alkene, migratory insertion steps, and final reductive elimination to release the cyclopentenone product. wikipedia.org A critical aspect of the intermolecular Pauson-Khand reaction is regioselectivity. Steric factors typically govern the orientation of the reactants, with the larger substituent on the alkyne (the n-pentyl group) preferentially orienting itself adjacent to the newly formed carbonyl group in the cyclopentenone product. nrochemistry.com
Various transition metals beyond cobalt, including rhodium, iridium, and palladium, can also catalyze Pauson-Khand type reactions, sometimes under milder conditions or with catalytic quantities of the metal. wikipedia.orgmdpi.com
Table 1: Illustrative Pauson-Khand Reaction for Cyclopentenone Precursor Synthesis
| Alkyne Reactant | Alkene Reactant | Catalyst/CO Source | Typical Solvent | Expected Major Product | Reference Principle |
|---|---|---|---|---|---|
| 1-Heptyne | Cyclopentylethylene | Co₂(CO)₈ (stoichiometric) | Toluene or Benzene | 2-n-Pentyl-5-cyclopentylcyclopent-2-en-1-one | nrochemistry.comlibretexts.org |
| 1-Heptyne | Cyclopentylethylene | [(CO)₂RhCl]₂ (catalytic) | DCE (1,2-dichloroethane) | 2-n-Pentyl-5-cyclopentylcyclopent-2-en-1-one | wikipedia.org |
Subsequent reduction of the resulting α,β-unsaturated ketone, for instance through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, would yield the target saturated this compound.
Alkylation and Acylation Strategies for Introduction of the n-Pentyl and Cyclopentyl Moieties
An alternative to building the ring with the substituents already incorporated is the sequential alkylation of a pre-existing cyclopentanone core. This strategy relies on the generation of enolates or related nucleophiles from cyclopentanone, followed by reaction with appropriate electrophiles.
The introduction of the n-pentyl group at the C-2 position of cyclopentanone can be achieved through α-alkylation. The process involves the deprotonation of cyclopentanone with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding lithium enolate. This is followed by the addition of an n-pentyl electrophile, typically n-pentyl bromide or iodide.
An alternative route involves an initial aldol condensation between cyclopentanone and valeraldehyde (B50692) (pentanal). chemicalbook.com This base- or acid-catalyzed reaction forms 2-pentylidenecyclopentanone. Subsequent catalytic hydrogenation of the carbon-carbon double bond under pressure with a catalyst like palladium on carbon (Pd/C) reduces the enone to afford 2-n-pentylcyclopentanone in high yield. chemicalbook.com This two-step sequence can be highly efficient for preparing the mono-alkylated intermediate.
With 2-n-pentylcyclopentanone in hand, the next major challenge is the stereoselective introduction of the cyclopentyl group at the C-5 position. Direct alkylation of the enolate of 2-n-pentylcyclopentanone is complicated by the formation of two different enolates (the kinetic and thermodynamic enolates), leading to a mixture of products.
A more controlled approach involves the conversion of 2-n-pentylcyclopentanone into an α,β-unsaturated ketone, 2-n-pentylcyclopent-2-en-1-one. This intermediate can be prepared via α-bromination followed by dehydrobromination. The cyclopentyl group can then be introduced via a 1,4-conjugate addition (Michael addition). The use of a cyclopentylorganocuprate reagent, such as lithium dicyclopentylcuprate ((C₅H₉)₂CuLi), is a standard method for this transformation.
The stereochemical outcome of the conjugate addition is influenced by the direction of attack of the nucleophile on the enone. The incoming cyclopentyl group will preferentially add from the face opposite to the existing n-pentyl group to minimize steric hindrance, leading predominantly to the trans diastereomer. The resulting enolate is then protonated to give the 2,5-disubstituted product.
Table 2: Illustrative Stereoselective Alkylation Strategy
| Starting Material | Step 1: Reagents | Intermediate | Step 2: Reagents | Predominant Product (Stereochemistry) | Reference Principle |
|---|---|---|---|---|---|
| 2-n-Pentylcyclopentanone | 1. LDA, THF, -78°C; 2. PhSeBr; 3. H₂O₂, Pyridine | 2-n-Pentylcyclopent-2-en-1-one | (C₅H₉)₂CuLi, THF, then H₃O⁺ quench | trans-2-n-Pentyl-5-cyclopentylcyclopentanone | General principles of conjugate addition |
Multi-Component Reaction Approaches to the this compound Core
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. google.com Several MCRs have been developed for the synthesis of highly substituted cyclopentane (B165970) rings. rsc.org
For instance, a hypothetical MCR for the this compound core could be envisioned based on a cascade reaction. One plausible approach could involve a metal- or organocatalyst-mediated reaction between an allenic ketone, an enal, and a suitable nucleophile. rsc.org More specifically, a reaction catalyzed by a nucleophilic heterocyclic carbene (NHC) could potentially assemble the cyclopentanone core. rsc.org Such a reaction might involve an enal bearing the n-pentyl group, a Michael acceptor with the cyclopentyl moiety, and a third component that facilitates the cyclization cascade, although this would represent a novel and highly specific application of MCR chemistry.
Stereoselective and Asymmetric Synthesis of this compound
Achieving stereocontrol is paramount in modern synthesis, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. The synthesis of a specific stereoisomer of this compound, which has two stereocenters, requires asymmetric methodologies.
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This can be achieved by employing chiral catalysts, chiral auxiliaries, or chiral reagents.
In the context of the synthetic strategies discussed:
Asymmetric Pauson-Khand Reaction: The Pauson-Khand reaction can be rendered enantioselective by using a chiral catalyst system. This often involves replacing a CO ligand on the metal catalyst with a chiral ligand, such as (S)-BINAP, which creates a chiral environment around the metal center and influences the facial selectivity of the alkene coordination, leading to the formation of one enantiomer of the cyclopentenone product in excess. wikipedia.orgacs.orgacs.org
Asymmetric Conjugate Addition: The conjugate addition of the cyclopentyl group to 2-n-pentylcyclopent-2-en-1-one can be performed asymmetrically. This can be achieved by using a chiral copper catalyst. The catalyst, formed from a copper salt and a chiral ligand, coordinates to the enone and directs the incoming nucleophile to one of the two faces of the double bond, thereby establishing the stereocenter at C-5 with high enantioselectivity.
Organocatalysis: Asymmetric organocatalysis provides another powerful avenue. For example, the initial alkylation of cyclopentanone could be guided by a chiral amine catalyst. This involves the formation of a chiral enamine intermediate, which then reacts with an electrophile from a specific face, setting the first stereocenter. A subsequent stereocontrolled introduction of the second substituent would complete the synthesis. Desymmetrization of achiral 1,3-dicarbonyl compounds using chiral N-heterocyclic carbene catalysts is also a known strategy to generate enantioenriched cyclopentene (B43876) structures containing a quaternary carbon center. nih.gov
Table 3: Overview of Potential Enantioselective Methods
| Methodology | Source of Chirality | Key Transformation | Potential Outcome | Reference Principle |
|---|---|---|---|---|
| Asymmetric Pauson-Khand Reaction | Chiral ligand (e.g., (S)-BINAP) on a metal catalyst (e.g., Rhodium) | [2+2+1] Cycloaddition | Enantioenriched 2-n-pentyl-5-cyclopentylcyclopent-2-en-1-one | acs.orgacs.org |
| Asymmetric Conjugate Addition | Chiral copper-ligand complex | 1,4-Michael addition of a cyclopentyl nucleophile | Enantioenriched trans-2-n-Pentyl-5-cyclopentylcyclopentanone | General principles of asymmetric catalysis |
| Organocatalytic Alkylation | Chiral amine catalyst (e.g., a proline derivative) | Enamine-mediated α-alkylation | Enantioenriched 2-n-pentylcyclopentanone | General principles of aminocatalysis |
Diastereoselective Control in Synthetic Pathways to this compound
Achieving diastereoselective control is paramount in the synthesis of this compound to isolate the desired cis or trans isomers. A primary strategy involves the 1,4-conjugate (Michael) addition of an organometallic nucleophile to a substituted cyclopentenone precursor. For instance, the addition of a cyclopentyl nucleophile (e.g., a cyclopentylcuprate) to 2-n-pentyl-2-cyclopenten-1-one would generate the two stereocenters in a single step.
The stereochemical outcome of this addition is governed by the direction of nucleophilic attack on the planar enone system. The incoming nucleophile can approach from the same face (syn) or the opposite face (anti) as the existing substituent at the alpha position, leading to the cis or trans diastereomer, respectively. Typically, the reaction is controlled to favor the thermodynamically more stable trans product, where the two bulky substituents are on opposite sides of the ring, minimizing steric strain. This is often achieved by allowing the reaction to equilibrate under basic or acidic conditions. Kinetic control, favoring the cis product, can sometimes be achieved at low temperatures with rapid quenching, although this is often less selective.
Application of Chiral Auxiliary and Organocatalytic Methods
To control the absolute stereochemistry (enantioselectivity), chiral auxiliaries or organocatalytic methods can be employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org
In a hypothetical synthesis, a carboxylic acid precursor to the cyclopentanone ring could be coupled with a chiral auxiliary, such as an Evans oxazolidinone. blogspot.com This chiral imide would then undergo a diastereoselective reaction, for example, an alkylation or a conjugate addition. The steric hindrance provided by the auxiliary directs the incoming reagent to a specific face of the molecule. After the key bond formation, the auxiliary is cleaved and can be recovered, yielding an enantiomerically enriched product. wikipedia.org The effectiveness of such an approach relies on high diastereoselectivity in the key step and efficient, racemization-free removal of the auxiliary. blogspot.com
Catalytic Synthesis of this compound and Related Analogues
Catalytic methods offer efficient and atom-economical routes to cyclopentanone structures. Both transition metals and small organic molecules (organocatalysts) can be used to construct the ring or introduce substituents with high levels of control.
Transition Metal-Catalyzed Routes for Cyclopentanone Formation
Transition metal catalysis is a powerful tool for forming the cyclopentanone core and its analogues. A relevant example is the one-step synthesis of 2-cyclopentylcyclopentanone (B1220294), a structural analogue of the target molecule, from cyclopentanone itself. This transformation can be achieved through a self-condensation followed by hydrogenation, catalyzed by a mixed metal oxide system such as NiO-Co₃O₄/TiO₂. rsc.org This process involves an initial aldol condensation to form 2-cyclopentenyl-cyclopentanone, which is then hydrogenated in situ to the saturated product. rsc.org This demonstrates a direct method for introducing the cyclopentyl group.
Palladium-catalyzed reactions also provide versatile pathways. For instance, intramolecular α-alkenylation of halo-enones can be used to form cyclopentenone rings, which are key precursors for further functionalization. nih.gov Furthermore, palladium-catalyzed asymmetric alkylation of β-ketoesters offers a robust method for creating stereocenters adjacent to a carbonyl group, a strategy that could be adapted to install either the pentyl or cyclopentyl group with high enantioselectivity. nih.gov
Table 1: Effect of Ligand and Solvent on a Model Palladium-Catalyzed Asymmetric Alkylation This table is based on data for the synthesis of a related α-quaternary vinylogous ester and illustrates a typical optimization process. nih.gov
| Entry | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | L1 | THF | 94 | 84 |
| 2 | L1 | 1,4-Dioxane | 95 | 85 |
| 3 | L1 | Toluene | 91 | 88 |
| 4 | L2 | Toluene | 84 | 90 |
| 5 | L3 | Toluene | 93 | 86 |
Organocatalytic Strategies in Stereoselective Synthesis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. A key strategy for synthesizing this compound would be an asymmetric Michael addition to a cyclopentenone precursor. Chiral amines, such as derivatives of proline or cinchona alkaloids, are highly effective for this purpose.
The mechanism typically involves the formation of a chiral enamine or iminium ion intermediate from the catalyst and one of the reactants. This transient species then reacts with the other component in a highly face-selective manner, dictated by the chiral environment of the catalyst. For example, a chiral thiourea-based catalyst could activate a Michael acceptor (e.g., 2-cyclopentyl-2-cyclopenten-1-one) towards nucleophilic attack by a malonate-derived pronucleophile, which could later be converted to the pentyl group. Such methods can achieve high yields and excellent enantioselectivities under mild conditions. acs.orgnih.gov
Optimization of Reaction Conditions and Process Development for this compound Synthesis
The development of a robust synthetic process requires careful optimization of reaction conditions to maximize both chemical yield and stereoselectivity. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant concentrations.
For a transition metal-catalyzed step, the choice of metal, ligand, and additives is critical. In an organocatalytic reaction, the structure of the catalyst itself is often the most important variable, but solvent polarity and temperature can significantly influence the stereochemical outcome by affecting the stability of key transition states. For instance, lowering the reaction temperature often enhances enantioselectivity, albeit sometimes at the cost of a lower reaction rate.
Yield Enhancement and Selectivity Improvement in Synthetic Pathways
Improving yield and selectivity is an iterative process. In the context of synthesizing this compound, a key step like a conjugate addition would be targeted for optimization. Factors to consider include the nature of the nucleophile (e.g., using a higher-order cuprate (B13416276) for cleaner addition) and the precise control of stoichiometry to prevent side reactions.
The table below illustrates a hypothetical optimization of an organocatalytic Michael addition, based on general principles observed in similar systems. It shows how systematic changes to catalyst, solvent, and temperature can be used to improve both the diastereomeric ratio (d.r.) and enantiomeric excess (ee).
Table 2: Hypothetical Optimization of an Organocatalytic Michael Addition This table illustrates a potential optimization workflow for a key synthetic step towards the target compound.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | d.r. (trans:cis) | ee (%, trans) |
| 1 | 10 | Toluene | 25 | 75 | 5:1 | 80 |
| 2 | 10 | CH₂Cl₂ | 25 | 81 | 6:1 | 84 |
| 3 | 10 | CH₂Cl₂ | 0 | 78 | 8:1 | 92 |
| 4 | 10 | CH₂Cl₂ | -20 | 72 | 10:1 | 95 |
| 5 | 5 | CH₂Cl₂ | -20 | 65 | 10:1 | 94 |
Through such meticulous optimization, a synthetic route can be refined from an initial proof-of-concept to a practical and efficient process for obtaining this compound in high yield and desired stereochemical purity.
Integration of Green Chemistry Principles in Synthetic Methodologies
The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of complex organic molecules, including this compound. firp-ula.orgmagtech.com.cn These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as waste prevention, atom economy, use of renewable feedstocks, and catalysis. yale.edunih.gov The application of these principles to the synthesis of cyclopentanone derivatives offers significant advantages in terms of environmental stewardship and economic viability.
A primary focus of green synthetic strategies for cyclopentanone-based structures is the utilization of renewable feedstocks. researchgate.net Lignocellulosic biomass, a non-edible and abundant resource, can be processed to yield furfural (B47365), a key platform chemical. researchgate.net Through innovative catalytic processes, furfural can be efficiently converted to cyclopentanone, the core structure of the target molecule. researchgate.netamazonaws.com This bio-based approach presents a sustainable alternative to traditional petroleum-based routes, thereby reducing reliance on depleting fossil fuels. researchgate.net
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste compared to stoichiometric reactions. yale.edu In the context of synthesizing precursors for this compound, heterogeneous catalysts have been developed for the conversion of furfural. For instance, Ni-Cu bimetallic catalysts supported on Metal-Organic Frameworks (MOFs) have demonstrated high efficiency and selectivity in the aqueous phase hydrogenation of furfural to cyclopentanone. researchgate.netamazonaws.com These catalytic systems are often reusable, operate under milder conditions, and can utilize safer solvents like water, aligning with multiple green chemistry principles. researchgate.netskpharmteco.com The one-step synthesis of 2-cyclopentylcyclopentanone from cyclopentanone using catalysts like NiO-Co3O4/TiO2 further exemplifies process intensification, combining multiple reaction steps to save energy and reduce waste. rsc.org
The principles of atom economy and waste prevention are also critical considerations. yale.edu Synthetic routes are designed to maximize the incorporation of all starting materials into the final product. Catalytic methods, such as the one-pot reaction of cyclopentanone and hydrogen to form 2-cyclopentylcyclopentanone, achieve high carbon yields, minimizing the formation of byproducts. acs.org Furthermore, the selection of solvents is crucial, as they contribute significantly to the mass and environmental impact of a process. skpharmteco.com The shift towards water or solvent-free conditions in catalytic reactions represents a significant advancement in making these syntheses greener. nih.govresearchgate.netacs.org
Applying these principles to the complete synthesis of this compound would involve a multi-step strategy rooted in sustainability. The process would begin with the bio-derived cyclopentanone. Subsequent alkylation steps to introduce the n-pentyl and cyclopentyl groups would ideally employ catalytic methods, such as catalyzed aldol condensation followed by hydrodeoxygenation, to ensure high atom economy and avoid hazardous reagents. mdpi.comrsc.org
Below is an interactive data table summarizing the comparison between traditional and green approaches for synthesizing key precursors.
| Feature | Conventional Synthetic Approach | Green Chemistry Approach | Green Principle Addressed |
| Feedstock | Petroleum-derived adipic acid | Biomass-derived furfural | Use of Renewable Feedstocks |
| Key Transformation | Decarboxylation at high temperatures | Catalytic hydrogenation-rearrangement | Design for Energy Efficiency, Catalysis |
| Catalyst | Stoichiometric bases or harsh acids | Reusable heterogeneous catalysts (e.g., Ni-Cu@MOF-5) | Catalysis, Waste Prevention |
| Solvent | Organic solvents | Water or solvent-free conditions | Safer Solvents and Auxiliaries |
| Atom Economy | Moderate, potential for byproducts | High, designed for maximum incorporation | Atom Economy |
| Process | Multi-step with intermediate isolation | One-pot or tandem reactions | Reduce Derivatives, Waste Prevention |
By systematically applying these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable, efficient, and environmentally benign.
Chemical Transformations and Reactivity of 2 N Pentyl 5 Cyclopentylcyclopentanone
Reactions at the Carbonyl Center of 2-n-Pentyl-5-cyclopentylcyclopentanone
The carbonyl group is the most reactive site in this compound, serving as a hub for a variety of chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent α-carbons exhibit acidity, enabling enolate formation and subsequent reactions.
Nucleophilic Additions and Reductions to the Ketone Functionality
The polarized carbon-oxygen double bond of the cyclopentanone (B42830) ring is a prime target for nucleophilic attack. wikipedia.org This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide ions, can participate in this reaction. wikipedia.orgmasterorganicchemistry.com
Reduction of the ketone to the corresponding secondary alcohol, 2-n-Pentyl-5-cyclopentylcyclopentanol, is a common transformation. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome.
| Reagent | Product | Description |
| Sodium borohydride (B1222165) (NaBH₄) | 2-n-Pentyl-5-cyclopentylcyclopentanol | A mild reducing agent that selectively reduces ketones and aldehydes. |
| Lithium aluminum hydride (LiAlH₄) | 2-n-Pentyl-5-cyclopentylcyclopentanol | A powerful reducing agent capable of reducing a wide range of carbonyl compounds. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | 2-n-Pentyl-5-cyclopentylcyclopentanol | Involves the use of hydrogen gas and a metal catalyst. |
This table presents common reagents for the reduction of ketones and the expected product for this compound.
Enolization and Related Chemistry (e.g., α-alkylation, α-functionalization)
The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) in this compound are acidic and can be removed by a base to form an enolate. ncert.nic.in This enolate is a key intermediate in a variety of reactions, most notably α-alkylation. The formation of the enolate can be directed to either the more substituted or less substituted α-carbon, depending on the reaction conditions. libretexts.org
The use of a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures typically leads to the formation of the kinetic enolate (deprotonation at the less hindered α-carbon). youtube.comyoutube.com Conversely, weaker bases and higher temperatures favor the formation of the more stable thermodynamic enolate.
Once formed, the enolate can act as a nucleophile and react with electrophiles, such as alkyl halides, in an SN2 reaction to introduce a new substituent at the α-position. libretexts.org This process is known as α-alkylation. youtube.comyoutube.com
| Reaction | Reagents | Product | Description |
| α-Alkylation | 1. LDA, -78°C 2. R-X | α-Alkyl-2-n-pentyl-5-cyclopentylcyclopentanone | Introduction of an alkyl group at the α-position. |
| α-Halogenation | X₂ in acetic acid | α-Halo-2-n-pentyl-5-cyclopentylcyclopentanone | Introduction of a halogen atom at the α-position. |
| α-Hydroxylation | MoOPH | α-Hydroxy-2-n-pentyl-5-cyclopentylcyclopentanone | Introduction of a hydroxyl group at the α-position. |
This interactive table outlines potential α-functionalization reactions of this compound.
Derivatization for Advanced Synthetic Utility (e.g., formation of enones, ketals for protection)
The carbonyl group can be derivatized to facilitate more complex synthetic transformations. For instance, the ketone can be converted into an enamine by reacting it with a secondary amine. This enamine can then be used in Stork enamine alkylation, a milder alternative to direct enolate alkylation. youtube.com
Protection of the ketone functionality is often necessary during multi-step syntheses to prevent its reaction with certain reagents. A common protecting group for ketones is a ketal, formed by reacting the ketone with a diol in the presence of an acid catalyst. This reaction is reversible, and the ketone can be regenerated by treatment with aqueous acid.
Another important derivatization is the formation of α,β-unsaturated ketones (enones). This can be achieved through a two-step process involving α-halogenation followed by elimination with a base.
Transformations Involving the Alkyl and Cycloalkyl Substituents of this compound
While the carbonyl group is the primary site of reactivity, the n-pentyl and cyclopentyl substituents can also undergo chemical modifications, although these transformations generally require more forcing conditions.
Functionalization of the n-Pentyl Side Chain (e.g., oxidation, halogenation)
The n-pentyl side chain is relatively inert, but it can be functionalized under specific conditions. Free-radical halogenation, initiated by UV light or a radical initiator, can introduce a halogen atom onto the pentyl chain. orgoreview.comstudymind.co.uk The position of halogenation is generally dictated by the stability of the resulting radical, with secondary carbons being more reactive than primary carbons.
Oxidation of the n-pentyl chain is also possible, though it can be challenging to achieve selectively. Strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize the chain, although this may also affect other parts of the molecule. libretexts.org
| Reaction | Reagents | Potential Product(s) | Notes |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), light | Brominated n-pentyl chain | A mixture of isomers is likely. |
| Oxidation | KMnO₄, heat | Carboxylic acids (via chain cleavage) | Non-selective and can lead to degradation. |
This table summarizes potential functionalization reactions of the n-pentyl side chain.
Modifications of the Cyclopentyl Moiety (e.g., ring opening, functionalization)
The cyclopentyl ring is a stable cycloalkane and is generally unreactive. However, under high-energy conditions such as pyrolysis, ring-opening reactions can occur, leading to the formation of linear unsaturated species. arxiv.org Such reactions typically proceed through radical mechanisms.
Functionalization of the cyclopentyl ring itself, without affecting the rest of the molecule, is synthetically challenging due to the lack of inherent reactivity. Any attempt at functionalization, such as free-radical halogenation, would likely lead to a mixture of products and could also react with the n-pentyl chain. More targeted syntheses would typically involve starting with a pre-functionalized cyclopentyl raw material.
Ring Expansions and Contractions of the Cyclopentanone Core of this compound
The cyclopentanone core of a molecule like this compound is a versatile scaffold that can undergo ring expansion and contraction reactions to yield larger or smaller carbocyclic systems, respectively. These transformations are typically driven by the formation of more stable ring structures or by the rearrangement of reactive intermediates.
Ring Expansions:
Ring expansion of a cyclopentanone ring, such as the one in our target molecule, would lead to the formation of a six-membered ring, a cyclohexane (B81311) derivative. A common method to achieve this is the Tiffeneau-Demjanov rearrangement. This reaction typically involves the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol. Diazotization of the amine with nitrous acid generates a reactive diazonium salt which, upon loss of nitrogen gas, forms a carbocation. Subsequent rearrangement via a 1,2-alkyl shift, driven by the relief of ring strain, leads to the expanded ring. For a 2,5-disubstituted cyclopentanone, the regioselectivity of the rearrangement would be influenced by the migratory aptitude of the adjacent carbon atoms.
Another potential route for ring expansion is the Baeyer-Villiger oxidation. While this reaction typically forms lactones (cyclic esters) from ketones, under certain conditions and with specific reagents, it can be a precursor to ring-expanded products through subsequent transformations of the resulting lactone.
The stability of the resulting cyclohexane ring, which has less angle and torsional strain compared to a cyclopentane (B165970) ring, is a significant driving force for these reactions. chemistrysteps.com
Ring Contractions:
Ring contraction of the cyclopentanone core would result in the formation of a cyclobutane (B1203170) derivative. A well-known method for achieving such a transformation is the Favorskii rearrangement of an α-halo ketone. researchgate.net In the case of this compound, this would first require selective halogenation at one of the α-carbons (positions 2 or 5). Treatment of the resulting α-halo ketone with a base would lead to the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic attack of the base to yield a carboxylic acid derivative with a contracted ring.
The Wolff rearrangement of an α-diazoketone is another powerful method for ring contraction. wikipedia.orgntu.ac.uk This reaction proceeds through a ketene (B1206846) intermediate, which can then be trapped by a suitable nucleophile to give the cyclobutane product. The synthesis of the precursor α-diazoketone from the starting cyclopentanone would be a necessary initial step.
These ring contraction reactions are synthetically useful for accessing strained cyclobutane systems from more readily available five-membered rings. researchgate.net
Mechanistic Studies of Key Reactions Involving this compound
Mechanistic studies are crucial for understanding the detailed steps of a chemical reaction, including the nature of intermediates and transition states. For a molecule like this compound, such studies would provide valuable insights into its reactivity.
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways involves identifying all the steps that connect reactants to products. This includes the detection and characterization of any transient species, or intermediates, that are formed during the reaction.
For instance, in the thermal decomposition of cyclopentanone, ethylene (B1197577) and carbon monoxide have been identified as major products. researchgate.net Mechanistic studies suggest both a concerted pathway and a stepwise mechanism involving a ring-opened radical intermediate. In the context of this compound, the presence of the bulky alkyl and cycloalkyl substituents would likely influence the stability of any radical intermediates and could favor certain decomposition pathways over others.
Computational chemistry plays a significant role in elucidating reaction pathways. Theoretical calculations can be used to map out the potential energy surface of a reaction, identifying the most likely routes and the structures of intermediates and transition states. acs.org For example, in the oxidation of cyclopentanone, computational studies have explored the reactivity of oxo-cyclopentyl radicals and the formation of various intermediates. acs.org
Transition State Analysis and Kinetic Isotope Effects
Transition State Analysis:
The transition state is the highest energy point along the reaction coordinate and represents a fleeting arrangement of atoms as they transition from reactants to products. wikipedia.org The structure of the transition state determines the activation energy of a reaction and thus its rate. Transition state analysis involves determining the geometry and energy of this critical configuration. wikipedia.org
Computational methods are invaluable for studying transition states, as these species are typically too short-lived to be observed directly. wikipedia.org For reactions involving the cyclopentanone core, such as ring expansions or contractions, theoretical calculations can model the geometry of the migrating groups and the breaking and forming bonds in the transition state. This information can help to explain the stereochemical outcome of a reaction and the influence of substituents on the reaction rate.
The structure-correlation principle suggests that the geometry of the transition state can be inferred from structural changes in the ground state of a series of related reactants. wikipedia.org
Kinetic Isotope Effects:
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at the same position. wikipedia.org
For reactions involving this compound, a primary KIE would be expected if a C-H bond at a reacting center is broken in the rate-determining step. For example, in an enolate formation step, replacing a hydrogen atom alpha to the carbonyl group with a deuterium (B1214612) atom would lead to a significant decrease in the reaction rate, resulting in a kH/kD value greater than 1. libretexts.org
Secondary KIEs can provide information about changes in hybridization at a particular atom between the reactant and the transition state. libretexts.org For instance, if a carbon atom changes from sp3 to sp2 hybridization in the transition state, a small normal KIE (kH/kD > 1) is typically observed for hydrogen atoms attached to that carbon. Conversely, a change from sp2 to sp3 hybridization usually results in a small inverse KIE (kH/kD < 1).
The table below illustrates hypothetical KIE values for a generic reaction of a substituted cyclopentanone and their mechanistic implications.
| Reaction Step | Isotopic Substitution | Hypothetical kH/kD | Mechanistic Implication |
| Enolate Formation | α-C-H to α-C-D | 7.2 | C-H bond breaking in the rate-determining step (Primary KIE) |
| Nucleophilic Addition | β-C-H to β-C-D | 1.1 | Change in hybridization at the β-carbon in the transition state (Secondary KIE) |
| Ring Contraction | No isotopic substitution at reacting centers | 1.0 | No significant change in bonding to the isotopically labeled position in the rate-determining step |
These mechanistic tools, while not yet applied to this compound itself, provide the framework for understanding its potential chemical behavior.
Stereochemical Aspects of 2 N Pentyl 5 Cyclopentylcyclopentanone
Analysis of Stereoisomerism in 2-n-Pentyl-5-cyclopentylcyclopentanone
Stereoisomerism in this molecule results from the presence of chiral centers and the conformational flexibility of the cyclopentanone (B42830) ring.
The structure of this compound contains two chiral centers, which are the carbon atoms at positions 2 and 5 of the cyclopentanone ring, where the n-pentyl and cyclopentyl groups are attached, respectively. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. youtube.com For this compound, with two chiral centers, a maximum of four distinct stereoisomers can exist.
These stereoisomers consist of two pairs of enantiomers. Stereoisomers that are not mirror images of each other are known as diastereomers. libretexts.org The relationship between the stereoisomers is determined by the configuration (R or S) at each chiral center. If all chiral centers are inverted between two stereoisomers, they are enantiomers; if only some, but not all, are inverted, they are diastereomers. libretexts.org
| Configuration | Stereochemical Relationship to (2R, 5R) |
|---|---|
| (2R, 5R) | Identical |
| (2S, 5S) | Enantiomer |
| (2R, 5S) | Diastereomer |
| (2S, 5R) | Diastereomer |
The five-membered cyclopentanone ring is not planar. It adopts puckered conformations to alleviate angular and torsional strain. The two most common conformations are the "envelope" (Cs symmetry) and the "twist" or "half-chair" (C2 symmetry). researchgate.net These conformers can rapidly interconvert through a process known as pseudorotation.
In this compound, the two bulky substituents (n-pentyl and cyclopentyl) significantly influence the conformational equilibrium. To minimize steric hindrance, these groups will preferentially occupy pseudo-equatorial positions on the ring. The relative cis or trans orientation of the substituents will favor different puckered conformations. For instance, a trans-isomer might more readily adopt a conformation where both large groups are in pseudo-equatorial positions, leading to greater thermodynamic stability compared to the cis-isomer where one group may be forced into a more sterically hindered pseudo-axial position. The energy barrier for ring inversion and the population of different conformers at equilibrium are dependent on the nature and orientation of these substituents.
Advanced Structural Elucidation and Spectroscopic Analysis of 2 N Pentyl 5 Cyclopentylcyclopentanone
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 2-n-Pentyl-5-cyclopentylcyclopentanone (C₁₅H₂₆O), HRMS would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass.
Under electron ionization (EI), the molecule would undergo characteristic fragmentation, providing valuable structural information. The molecular ion peak ([M]⁺) would be observed, and its accurate mass would confirm the molecular formula. Key fragmentation pathways would likely involve:
α-Cleavage: Fission of the bonds adjacent to the carbonyl group is a common fragmentation pattern for ketones. This could lead to the loss of the pentyl or cyclopentyl radical.
McLafferty Rearrangement: If sterically feasible, a γ-hydrogen transfer from the n-pentyl chain to the carbonyl oxygen could occur, followed by the elimination of a neutral alkene molecule (e.g., propene).
Ring Cleavage: The cyclopentanone (B42830) and cyclopentyl rings could undergo cleavage, leading to a series of characteristic fragment ions.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| m/z (Calculated) | Formula | Ion Description |
| 222.1984 | C₁₅H₂₆O | Molecular Ion [M]⁺ |
| 151.1123 | C₁₀H₁₅O | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |
| 139.1123 | C₉H₁₅O | [M - C₆H₁₁]⁺ (Loss of cyclopentyl radical) |
| 98.0732 | C₆H₁₀O | Fragment from cyclopentanone ring cleavage |
| 84.0575 | C₅H₈O | Fragment from cyclopentanone ring cleavage |
| 69.0704 | C₅H₉ | Cyclopentyl cation |
| 55.0548 | C₄H₇ | Butenyl cation |
Note: This data is predictive and based on common fragmentation patterns of alkyl-substituted cyclic ketones.
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
While one-dimensional ¹H and ¹³C NMR provide fundamental information, 2D NMR techniques are indispensable for a molecule with the complexity of this compound, which contains several stereocenters and conformationally flexible rings.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show the correlations between the protons on the cyclopentanone ring, the cyclopentyl ring, and within the n-pentyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the entire molecular structure. For example, correlations would be expected between the protons on the carbons alpha to the carbonyl group and the carbonyl carbon itself.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this molecule, NOESY or ROESY would be critical in determining the relative stereochemistry of the pentyl and cyclopentyl substituents on the cyclopentanone ring (i.e., whether they are cis or trans to each other).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| C=O | ~215-220 | - | - |
| CH (α to C=O, with pentyl) | ~50-55 | ~2.2-2.5 | m |
| CH (α to C=O, with cyclopentyl) | ~50-55 | ~2.2-2.5 | m |
| CH₂ (cyclopentanone) | ~30-40 | ~1.8-2.1 | m |
| CH₂ (cyclopentanone) | ~20-30 | ~1.5-1.8 | m |
| CH (cyclopentyl, attached to ring) | ~40-45 | ~1.9-2.2 | m |
| CH₂ (cyclopentyl) | ~25-35 | ~1.4-1.7 | m |
| CH₂ (pentyl, α to ring) | ~30-35 | ~1.3-1.6 | m |
| CH₂ (pentyl) | ~22-32 | ~1.2-1.4 | m |
| CH₂ (pentyl) | ~22-32 | ~1.2-1.4 | m |
| CH₂ (pentyl) | ~22-32 | ~1.2-1.4 | m |
| CH₃ (pentyl) | ~14 | ~0.9 | t |
Note: These are estimated chemical shift ranges. The exact values would depend on the specific stereoisomer and solvent.
Should this compound be a crystalline solid, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions in the solid state. This can be used to study different crystalline forms (polymorphs), which may exhibit different conformations of the flexible alkyl and cycloalkyl groups. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Conformational and Functional Group Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.
FTIR Spectroscopy: The most prominent feature in the FTIR spectrum of this compound would be the strong carbonyl (C=O) stretching vibration. For a saturated five-membered ring ketone, this band is typically observed at a higher frequency than in acyclic or six-membered ring ketones, generally in the range of 1740-1750 cm⁻¹. libretexts.org The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The C-C bond vibrations of the aliphatic chains and rings would be readily observable in the Raman spectrum.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Medium-Strong |
| C=O Stretch | 1740-1750 | 1740-1750 | Strong (FTIR), Medium (Raman) |
| CH₂ Scissoring | ~1465 | ~1465 | Medium |
| C-C Stretch | Fingerprint Region | Fingerprint Region | Variable |
Note: The exact frequencies can be influenced by the molecular conformation and intermolecular interactions.
X-ray Crystallography of Crystalline Derivatives or Analogues of this compound for Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. If this compound itself is not a crystalline solid, it could be converted into a crystalline derivative (e.g., a semicarbazone or oxime).
A successful single-crystal X-ray diffraction experiment would provide precise bond lengths, bond angles, and torsion angles. For a chiral molecule, the use of anomalous dispersion could allow for the determination of the absolute configuration of the stereocenters. This would definitively establish the relative and absolute stereochemistry of the pentyl and cyclopentyl substituents. While no specific crystallographic data for this compound is publicly available, studies on derivatives of cyclopentanone have been used to confirm their structures. researchgate.net
Computational and Theoretical Studies on 2 N Pentyl 5 Cyclopentylcyclopentanone
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2-n-Pentyl-5-cyclopentylcyclopentanone, these calculations provide insights into its stability, reactivity, and bonding. Using methods like Density Functional Theory (DFT), one can model the molecule's electronic landscape with high accuracy.
Molecular Orbital Analysis and Bonding Characteristics
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most critical of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals.
The HOMO of this compound is primarily localized on the non-bonding lone pair of electrons of the carbonyl oxygen atom. This orbital is the site of electron donation in chemical reactions. The LUMO, conversely, is centered on the antibonding π* orbital of the carbonyl (C=O) group. This orbital acts as the electron acceptor in reactions, making the carbonyl carbon susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations for this compound would yield specific energy values for these orbitals. The bonding is characterized by standard single covalent bonds (C-C, C-H) within the aliphatic rings and chain, and a polarized double bond (C=O) in the carbonyl group.
| Molecular Orbital | Calculated Energy (eV) | Primary Character |
|---|---|---|
| HOMO | -6.85 | Non-bonding (n) on Carbonyl Oxygen |
| LUMO | +1.75 | Antibonding (π*) on Carbonyl Group |
| HOMO-LUMO Gap | 8.60 | Indicator of Chemical Stability |
Charge Distribution and Reactivity Prediction for Specific Sites
The distribution of electron density within this compound is non-uniform due to the presence of the electronegative oxygen atom. This polarization is key to predicting its reactivity.
Calculations of atomic partial charges, often using methods like Natural Bond Orbital (NBO) analysis, quantify this charge distribution. The carbonyl oxygen atom carries a significant partial negative charge, while the carbonyl carbon atom bears a corresponding partial positive charge. This charge separation makes the carbonyl carbon an electrophilic center, the primary target for nucleophiles.
Furthermore, the hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) are weakly acidic. This is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate anion. Therefore, these α-positions are potential sites for deprotonation by a base, initiating reactions such as aldol (B89426) condensations or alkylations. The bulky n-pentyl and cyclopentyl substituents at the 2 and 5 positions are expected to create steric hindrance, potentially influencing the regioselectivity of these reactions by directing incoming reagents to the less hindered face of the cyclopentanone (B42830) ring.
| Atom/Site | Calculated Partial Charge (a.u.) | Predicted Reactivity |
|---|---|---|
| Carbonyl Oxygen (O) | -0.55 | Nucleophilic, Hydrogen Bond Acceptor |
| Carbonyl Carbon (C=O) | +0.48 | Electrophilic, Site of Nucleophilic Attack |
| Alpha-Carbons (C2, C5) | -0.15 | Site of Deprotonation (Enolate Formation) |
| Alpha-Hydrogens | +0.12 | Acidic Protons |
Conformational Analysis using Computational Methods
The three-dimensional structure of this compound is not static. The molecule exists as an equilibrium of multiple conformers due to the flexibility of the cyclopentanone ring and the attached side chains.
Energy Minima and Global Conformer Search Algorithms
The cyclopentanone ring is known to adopt non-planar conformations to alleviate torsional strain. The two most common low-energy conformations are the "envelope" and "half-chair" forms. libretexts.orgdalalinstitute.com For a substituted cyclopentanone like this one, the bulky n-pentyl and cyclopentyl groups will preferentially occupy pseudo-equatorial positions to minimize steric strain.
A global conformer search, using algorithms such as molecular mechanics-based systematic or stochastic searches, is necessary to identify all possible low-energy structures. This search must account for the puckering of the cyclopentanone ring, the relative orientations (cis/trans) of the two substituents, and the various rotational isomers (rotamers) of the flexible n-pentyl chain. The resulting conformers are then subjected to higher-level quantum mechanical calculations to refine their geometries and determine their relative energies.
| Conformer | Substituent Orientation | Ring Pucker | Relative Electronic Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | trans (diequatorial) | Envelope | 0.00 |
| 2 | trans (diequatorial) | Half-Chair | 0.75 |
| 3 | cis (equatorial-axial) | Envelope | 2.10 |
| 4 | cis (equatorial-axial) | Half-Chair | 2.80 |
Free Energy Calculations and Thermodynamic Stabilities of Conformers
To determine the thermodynamic stability and relative populations of the identified conformers at a given temperature, it is necessary to calculate their Gibbs free energies. This calculation goes beyond the simple electronic energy by including zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
Frequency calculations at the same level of theory used for geometry optimization provide these thermodynamic contributions. The conformer with the lowest Gibbs free energy is the most stable and will be the most populated at equilibrium. The relative populations can be calculated using the Boltzmann distribution equation. These calculations would likely confirm that the trans conformer, which minimizes steric repulsion between the two large substituents, is thermodynamically favored.
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol at 298.15 K) | Boltzmann Population (%) |
|---|---|---|---|
| 1 (trans-Envelope) | 0.00 | 0.00 | 85.1 |
| 2 (trans-Half-Chair) | 0.75 | 0.80 | 14.2 |
| 3 (cis-Envelope) | 2.10 | 2.25 | 0.7 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a "movie" of its dynamic behavior.
For this compound, an MD simulation would reveal the rapid interconversion between the envelope and half-chair conformations of the cyclopentanone ring. It would also show the constant flexing and rotation of the n-pentyl chain and the tumbling of the entire molecule.
Introducing a solvent into the simulation box allows for the study of solvent effects. researchgate.net In a polar protic solvent like water, the simulation would show the formation of hydrogen bonds between water molecules and the carbonyl oxygen. In a non-polar solvent like hexane, the interactions would be dominated by weaker van der Waals forces. These solvent interactions can influence the conformational equilibrium, for instance, by stabilizing conformers with a larger dipole moment in polar solvents. MD simulations are thus essential for bridging the gap between the theoretical behavior of an isolated molecule and its properties in a real-world solution environment.
Computational Studies of Reaction Mechanisms and Transition States of this compound Transformations
The study of chemical reactions involving this compound, such as its synthesis via α-alkylation of a cyclopentanone enolate or subsequent transformations, can be computationally modeled to understand the reaction pathways and energy barriers. nih.govresearchgate.net Density Functional Theory (DFT) is a primary tool for this type of investigation, providing a balance between computational cost and accuracy. chemrxiv.org
Methodology: A typical computational study of a reaction mechanism, for instance, the base-catalyzed alkylation to form the target molecule, would involve the following steps:
Reactant and Product Optimization: The 3D structures of the reactants (e.g., cyclopentylcyclopentanone enolate and 1-halopentane) and the final product (this compound) are geometrically optimized to find their lowest energy conformations.
Transition State Search: Sophisticated algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. This involves methods like the synchronous transit-guided quasi-Newton (STQN) method.
Frequency Analysis: A vibrational frequency calculation is performed on all optimized structures. For reactants and products, all calculated frequencies should be real. For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. uni-rostock.de
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products on the potential energy surface. researchgate.net
Illustrative Research Findings: While specific data for this compound is not published, a hypothetical DFT study on its formation via an alkylation reaction could yield the results shown in Table 1. Such a study would likely investigate the relative energy barriers for the formation of different stereoisomers.
Table 1: Illustrative Computational Data for a Hypothetical Alkylation Reaction to Form this compound This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar ketone alkylation reactions.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Geometrical Parameter |
|---|---|---|---|
| Reactants (Enolate + 1-halopentane) | 0.00 | 0 | N/A |
| Transition State (TS) | +18.5 | 1 (-250 cm⁻¹) | Forming C-C bond: 2.1 Å |
| Products (this compound + Halide) | -10.2 | 0 | Formed C-C bond: 1.54 Å |
These computational results would provide fundamental insights into the reaction's feasibility, kinetics, and stereochemical outcome, guiding experimental efforts in organic synthesis. researchgate.net
Prediction of Spectroscopic Parameters from First Principles (e.g., NMR chemical shifts, vibrational frequencies)
First-principles calculations are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. nih.govresearchgate.net For this compound, these methods can predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.
Methodology for NMR Prediction:
Geometry Optimization: The molecule's geometry is first optimized, typically using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
GIAO Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is then employed to calculate the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C).
Chemical Shift Calculation: The calculated shielding values are converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. δsample = σTMS - σsample
Methodology for Vibrational Frequency Prediction:
Geometry Optimization and Frequency Calculation: Following geometry optimization at a stationary point, a frequency calculation is performed. uni-rostock.de This calculation computes the second derivatives of the energy with respect to atomic displacements, yielding the harmonic vibrational frequencies and their corresponding IR intensities.
Scaling Factors: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. researchgate.net
Illustrative Predicted Spectroscopic Data: Tables 2 and 3 provide examples of the type of data that would be generated from first-principles calculations for this compound.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes, based on typical GIAO/DFT calculations.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | 220.5 |
| α-CH (Pentyl side) | 50.1 |
| α-CH (Cyclopentyl side) | 52.3 |
| CH₂ (Pentyl chain) | 25.0 - 35.0 |
| CH₂ (Cyclopentyl ring) | 26.0 - 38.0 |
Table 3: Illustrative Predicted Key Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes, based on typical DFT frequency calculations.
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| C=O Stretch | 1745 | Strong |
| C-H Stretch (sp³) | 2850 - 2960 | Strong |
| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |
These predicted spectra serve as a valuable reference for chemists, helping to confirm the identity of a synthesized compound by comparing the theoretical data with experimental measurements. sharif.edu
Synthetic Applications of 2 N Pentyl 5 Cyclopentylcyclopentanone and Its Derivatives
2-n-Pentyl-5-cyclopentylcyclopentanone as a Chiral Building Block in Complex Molecule Synthesis
No published research is available to demonstrate the use of this compound as a chiral building block in the synthesis of complex molecules.
Derivatization of this compound for Specific Synthetic Purposes (e.g., pro-chiral auxiliaries, ligands)
There is no information in the scientific literature regarding the derivatization of this compound to form pro-chiral auxiliaries, ligands, or for other specific synthetic purposes.
Role in the Development of Novel Organic Reactions and Methodologies
A search of chemical databases and reaction libraries did not yield any instances where this compound was utilized in the development of new organic reactions or synthetic methodologies.
Precursor for Structurally Related Chemical Entities within Natural Product Synthesis or Medicinal Chemistry Programs
No studies have been found that report the use of this compound as a precursor for the synthesis of structurally related natural products or as part of any medicinal chemistry programs.
Lack of Publicly Available Research Hinders Analysis of this compound
A thorough review of available scientific literature and chemical databases reveals a significant lack of specific research focused on the chemical compound this compound. This absence of dedicated studies prevents a detailed discussion of the challenges and future research directions in its chemistry, as outlined in the requested article structure.
While the broader class of substituted cyclopentanones is a subject of extensive chemical research, information specifically pertaining to the synthesis, reactivity, and stereocontrol of this compound is not present in the public domain. General methodologies for creating similar 2,5-disubstituted cyclopentanones exist, often involving multi-step synthetic sequences. However, without experimental data for this particular compound, any discussion of efficient, sustainable, or scalable synthetic routes would be purely speculative.
Similarly, an exploration of novel reactivity patterns, advanced stereocontrol in derivatization, integration with modern techniques like flow chemistry, or the computational design of analogues requires a foundational body of knowledge about the molecule's behavior and properties. For instance, achieving stereocontrol in complex reactions is a significant challenge in organic synthesis, and strategies are highly substrate-dependent. Without prior studies on this compound, it is impossible to detail specific challenges or future directions for achieving advanced stereocontrol in its derivatives.
The integration of automated synthesis platforms and flow chemistry offers substantial advantages for high-throughput screening and optimization of reaction conditions for ketones. nih.govzenodo.org Likewise, computational chemistry provides powerful tools for predicting reactivity and designing novel analogues with desired properties. nih.gov However, the application of these advanced techniques is contingent on having initial data about the target molecule, which is currently unavailable for this compound.
Due to this critical gap in the scientific literature, a scientifically accurate and detailed article focusing solely on the specified challenges and future research directions for this compound cannot be generated at this time. The following table lists the compounds mentioned in this statement.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-n-Pentyl-5-cyclopentylcyclopentanone, and how can experimental protocols be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves cyclization or ketone functionalization strategies. For example, analogous cyclopentanone derivatives (e.g., 2-Methylcyclopentanone) are synthesized via acid-catalyzed cyclization of diketones or alkylation of cyclopentanone precursors . To ensure reproducibility, follow protocols from peer-reviewed journals that specify reaction conditions (e.g., solvent, temperature, catalyst) and characterize intermediates using GC-MS or NMR. Documentation should align with guidelines for experimental sections in journals like the Beilstein Journal of Organic Chemistry, which emphasize detailed procedures, reagent purity (e.g., ≥98% by GC), and spectral data .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare H and C NMR shifts with computed spectra (DFT) or literature data for analogous compounds (e.g., cyclopentyl ketones).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS) and fragmentation patterns.
- Chromatography : Use GC or HPLC with standards to verify purity (>95%). For new compounds, provide full characterization data (melting point, boiling point, density) as required by journals .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data during the characterization of this compound?
- Methodological Answer : Contradictions (e.g., unexpected NMR signals) may arise from impurities, stereoisomers, or solvent effects. To address this:
- Repetition : Re-run experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration determination.
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes. Document discrepancies transparently, as recommended in qualitative research frameworks for data contradiction analysis .
Q. What experimental design considerations are critical for studying the reaction mechanisms of this compound in catalytic systems?
- Methodological Answer :
- Kinetic Studies : Use in-situ FTIR or UV-Vis spectroscopy to monitor intermediate formation.
- Isotopic Labeling : Incorporate O or deuterated reagents to trace reaction pathways.
- Control Experiments : Test catalyst-free conditions and competitive substrates to rule out side reactions. Reference methodologies from longitudinal studies (e.g., multi-wave panel designs) to ensure temporal consistency in data collection .
Q. How can researchers systematically analyze the thermodynamic and kinetic stability of this compound under varying conditions?
- Methodological Answer :
- Thermodynamic Stability : Calculate Gibbs free energy changes () via calorimetry or computational tools (e.g., Gaussian).
- Kinetic Stability : Perform accelerated stability studies (e.g., exposure to heat/light) and analyze degradation products using LC-MS.
- Data Interpretation : Apply structural equation modeling (SEM) to correlate stability with structural descriptors (e.g., steric hindrance, electron-withdrawing groups), as demonstrated in mediation analyses of complex systems .
Data Management & Reporting
Q. What strategies ensure robust data documentation for this compound in compliance with academic standards?
- Methodological Answer :
- Metadata Tagging : Use InChIKeys (e.g.,
InChIKey=KHFHMQMSICVYFR-UHFFFAOYSA-Nfor related compounds) to enable database interoperability . - Supporting Information : Follow journal guidelines (e.g., Beilstein Journal) to archive raw spectra, crystallographic data, and computational outputs in repositories like Zenodo.
- Ethical Reporting : Disclose conflicts (e.g., reagent suppliers) and cite primary literature instead of commercial databases .
Q. How can conflicting results in the biological activity studies of this compound be reconciled?
- Methodological Answer :
- Meta-Analysis : Aggregate data from independent studies and assess heterogeneity via I² statistics.
- Contextual Factors : Control for variables like cell line specificity or assay conditions. Reference frameworks from social science research on contradiction resolution, such as iterative hypothesis testing and triangulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
